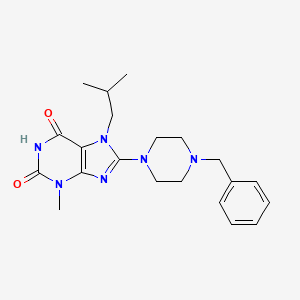

8-(4-Benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purin-2,6(3H,7H)-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic organic compound. It also contains a benzylpiperazinyl group, an isobutyl group, and a dione group . The exact arrangement of these groups in the molecule would determine its three-dimensional structure and properties.Wissenschaftliche Forschungsanwendungen

Antitumorpotenzial

Die einzigartige Struktur der Verbindung deutet auf ein mögliches Antitumorpotenzial hin. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brustkrebs (MCF-7), Leberkrebs (HepG2) und Lungenfibroblasten (WI-38). Bemerkenswerterweise zeigte sie eine starke Zytotoxizität gegenüber HepG2-Zellen und eine moderate Aktivität gegenüber MCF-7-Zellen. Weitere Studien sind erforderlich, um ihre genauen Mechanismen zu entschlüsseln und ihre Wirksamkeit zu optimieren .

Antioxidative Aktivität

Die Verbindung hat bemerkenswerte antioxidative Eigenschaften gezeigt. Ihre ABTS (2,2'-Azino-bis(3-ethylbenzothiazolin-6-sulfonsäure)) Radikalfängeraktivität übertrifft die anderer verwandter Verbindungen. Dies deutet auf ihr Potenzial im Kampf gegen oxidativen Stress-bedingte Krankheiten hin .

Hypoglykämische Wirkungen

In-vitro-Studien haben gezeigt, dass die Verbindung die Bildung von 4-((1H-Benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazol-3,5-diamin hemmt, was für die Diabetes-Management relevant ist. Weitere Erforschung ihrer Auswirkungen auf den Glukosestoffwechsel ist gerechtfertigt .

Antibakterielle Eigenschaften

Vorläufige Untersuchungen deuten darauf hin, dass die Verbindung antimikrobielle Aktivität besitzt. Ihre Wirkungen gegen bestimmte Krankheitserreger müssen detailliert bewertet werden, aber sie verspricht als potenzieller antimikrobieller Wirkstoff .

Molekular-Docking-Einblicke

Rechnerische Docking-Studien deuten darauf hin, dass die Verbindung günstig mit bestimmten Aminosäuren (Arg184 und Lys179) innerhalb von Bindungstaschen interagiert. Diese Wechselwirkungen tragen zu ihrer biologischen Aktivität bei. Weitere strukturelle Optimierung könnte ihre Bindungsaffinität verbessern .

Neuartige Heterocyclische Synthese

Neben ihren biologischen Anwendungen dient diese Verbindung als wertvoller Vorläufer für die Synthese neuartiger heterocyclischer Derivate. Forscher haben ihre Reaktivität mit verschiedenen Reagenzien untersucht, was zu verschiedenen Produkten führte .

Wirkmechanismus

Target of Action

The primary target of the compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway . Under normal conditions, CDK2 interacts with cyclin A2 to facilitate the transition from the G1 phase to the S phase of the cell cycle . The compound’s inhibitory action on cdk2 disrupts this process, leading to cell cycle arrest .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .

Biochemische Analyse

Biochemical Properties

8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting the phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways by inhibiting CDK2, which is essential for the progression of the cell cycle. Additionally, the compound influences gene expression by modulating the activity of transcription factors that are regulated by CDK2 .

Molecular Mechanism

At the molecular level, 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The compound also affects gene expression by modulating the activity of transcription factors that are regulated by CDK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells . The efficacy of the compound may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The therapeutic window for the compound is relatively narrow, and careful dosage optimization is required to achieve the desired effects without causing adverse effects .

Metabolic Pathways

8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall effects . The compound also affects metabolic flux by inhibiting CDK2, which plays a role in regulating cellular metabolism .

Transport and Distribution

The transport and distribution of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it is distributed to various cellular compartments, including the nucleus, where it exerts its effects on CDK2 . The compound may also accumulate in certain tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of the compound is essential for its ability to inhibit CDK2 and induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-15(2)13-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACSSLDXFBTUSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B2528876.png)

![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)

![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)

![N-benzyl-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2528891.png)